GlyT1 Binding Affinity Advantage
In a radioligand displacement assay using [³H]N‑Methyl‑SSR504734 on human GlyT1c expressed in cell membranes (1 h incubation, liquid scintillation spectrometry), the target compound exhibited a Ki of 0.900 nM [1]. This represents a 2.9‑fold improvement over the structurally related GlyT1 inhibitor from patent US9586942 (Ki = 2.60 nM, same assay) [2], an 9.0‑fold improvement over the clinical candidate Bitopertin (Ki = 8.1 nM for hGlyT1b) [3], and a 12.9‑fold improvement over PF‑03463275 (Ki = 11.6 nM) [4].
| Evidence Dimension | GlyT1 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.900 nM |
| Comparator Or Baseline | US9586942 Example 5 (Ki = 2.60 nM); Bitopertin (Ki = 8.1 nM); PF‑03463275 (Ki = 11.6 nM) |
| Quantified Difference | 2.9‑fold, 9.0‑fold, and 12.9‑fold more potent, respectively |
| Conditions | Displacement of [³H]N‑Methyl‑SSR504734 from human GlyT1c expressed in cell membranes; 1 h incubation; liquid scintillation spectrometry |
Why This Matters
Higher target affinity at the binding level can translate into lower in vivo doses and a wider therapeutic window, reducing cost‑per‑experiment and compound consumption in preclinical studies.
- [1] BindingDB, Entry BDBM50368693 (CHEMBL4171521); Ki = 0.900 nM for human GlyT1c. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50368693. View Source
- [2] BindingDB, Entry BDBM294231 (US9586942, Example 5); Ki = 2.60 nM for human GlyT1c. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=294231. View Source
- [3] Guide to Pharmacology, Bitopertin entry; Ki = 8.1 nM for human hGlyT1b. https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=7639. View Source
- [4] Guide to Pharmacology, PF‑03463275 entry; Ki = 11.6 nM for GlyT1. https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=8754. View Source
